molecular formula C23H25N3O5S2 B2919627 (Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-34-7

(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2919627
CAS No.: 868675-34-7
M. Wt: 487.59
InChI Key: YTWIBMRTBXVUMT-VHXPQNKSSA-N
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Description

(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to its complex molecular structure, which incorporates a benzothiazole core linked to a pyrrolidin-1-ylsulfonyl benzoyl moiety. The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Researchers can explore this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns. Its potential mechanisms of action and specific biological targets, such as kinase enzymes or other adenosine triphosphate (ATP)-binding proteins, can be investigated based on the structural features of the molecule. The presence of the sulfonyl group in the structure may enhance solubility and contribute to protein-binding interactions. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical handling.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-12-16(2)21-19(13-15)26(14-20(27)31-3)23(32-21)24-22(28)17-6-8-18(9-7-17)33(29,30)25-10-4-5-11-25/h6-9,12-13H,4-5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWIBMRTBXVUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, commonly referred to as PHA-665752, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a c-Met kinase inhibitor. This article reviews the biological activity of PHA-665752, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The chemical structure of PHA-665752 is characterized by its complex arrangement involving a benzo[d]thiazole moiety and a pyrrolidine sulfonamide group. The molecular formula is C32H34Cl2N4O4SC_{32}H_{34}Cl_2N_4O_4S, with a molecular weight of 641.61 g/mol. The compound appears as a light yellow to light brown powder with predicted solubility in DMSO exceeding 20 mg/mL .

PropertyValue
Molecular FormulaC32H34Cl2N4O4S
Molecular Weight641.61 g/mol
SolubilityDMSO: ≥20 mg/mL
Boiling Point890.2 ± 65.0 °C (Predicted)
Density1.404
pKa11.39 ± 0.20 (Predicted)

PHA-665752 acts primarily as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This receptor is implicated in various cellular processes such as proliferation, survival, and migration, particularly in the context of cancer progression. The inhibition of c-Met has been associated with reduced tumor growth and metastasis in several preclinical models .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of PHA-665752:

  • In Vitro Studies : PHA-665752 has shown potent cytotoxic effects against various cancer cell lines, including those derived from solid tumors and hematological malignancies. It exhibits an IC50 value in the low nanomolar range (approximately 9 nM), indicating strong inhibitory activity against c-Met .
  • In Vivo Studies : Animal models treated with PHA-665752 exhibited significant tumor regression and improved survival rates compared to controls. The compound's ability to inhibit tumor angiogenesis has also been noted, further contributing to its anticancer efficacy .
  • Case Study : In a study evaluating the effects on hepatocellular carcinoma cells, PHA-665752 was found to induce apoptosis and inhibit cell cycle progression at the G2-M phase, suggesting its potential as a therapeutic agent in liver cancer .

Other Biological Activities

Beyond its role as a c-Met inhibitor, PHA-665752 has been investigated for additional biological activities:

  • Anticonvulsant Properties : Related compounds within the thiazole family have demonstrated anticonvulsant activity, suggesting potential applications for neurological disorders .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic profile .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of PHA-665752 has revealed that modifications to its chemical structure can significantly impact its biological activity:

  • Substitutions on the benzoyl group enhance binding affinity and selectivity towards c-Met.
  • The presence of methyl groups on the thiazole ring appears to increase potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are a well-studied class of compounds with diverse pharmacological applications. Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural Analogues

Key structural variations among benzothiazole derivatives include:

Sulfonamide groups : The 4-(pyrrolidin-1-ylsulfonyl)benzoyl substituent distinguishes it from compounds with simpler sulfonamide or benzoyl groups, which may alter binding affinity to biological targets.

Ester vs. carboxylic acid functionalities : The methyl ester group improves cell membrane permeability compared to carboxylic acid derivatives, which are often more polar.

Physicochemical Properties

Property Target Compound Analog A (Unsubstituted benzothiazole) Analog B (Sulfonamide variant)
Molecular Weight (g/mol) 511.58 320.34 445.49
LogP (Predicted) 3.2 2.1 2.8
Solubility (mg/mL) 0.12 (in DMSO) 0.45 (in DMSO) 0.25 (in DMSO)

The higher logP of the target compound suggests enhanced lipophilicity, which correlates with improved tissue penetration but may reduce aqueous solubility.

Metabolic Stability

  • The pyrrolidine sulfonyl group in the target compound may reduce hepatic clearance compared to piperidine or morpholine analogs, as observed in similar sulfonamide-containing molecules.

Notes on Evidence and Limitations

The TRI report discusses zinc and lead compound data corrections, which are unrelated to benzothiazoles . The Advanced Pharmaceutical Bulletin study focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, which are phytochemicals with distinct structures and applications . Thus, this comparison relies on generalized trends in benzothiazole chemistry and hypothetical extrapolations.

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